![molecular formula C16H17FN2O2 B5465890 1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5465890.png)
1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea is an organic compound characterized by the presence of a fluorophenyl group and a methoxyphenyl group linked through a urea moiety
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluoroaniline with 2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-methyl-2-propylamine: This compound also contains a fluorophenyl group but differs in its overall structure and applications.
2-(4-Fluorophenyl)ethylamine: Similar in containing a fluorophenyl group, but with different functional groups and uses.
N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea: Shares the urea linkage and methoxyphenyl group but has additional substituents that alter its properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-15-5-3-2-4-12(15)10-11-18-16(20)19-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGODPYTYGWHNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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